
2-N,2-N,3-N,3-N-tetramethyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 173761 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of disease mechanisms and therapeutic interventions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 173761 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of NSC 173761 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
NSC 173761 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 173761 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of NSC 173761 depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy.
Scientific Research Applications
NSC 173761 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: NSC 173761 is used in the study of cellular processes and disease mechanisms, particularly in cancer research.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: NSC 173761 is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of NSC 173761 involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to NSC 173761 include other small molecules used in chemical and biological research, such as NSC 706744, NSC 725776 (Indimitecan), and NSC 724998 (Indotecan) .
Uniqueness
NSC 173761 is unique due to its specific chemical structure and the particular biological pathways it affects. This makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
CAS No. |
78239-37-9 |
|---|---|
Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
2-N,2-N,3-N,3-N-tetramethyl-1,2,3,4-tetrahydronaphthalene-2,3-dicarboxamide |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)15(19)13-9-11-7-5-6-8-12(11)10-14(13)16(20)18(3)4/h5-8,13-14H,9-10H2,1-4H3 |
InChI Key |
ASLLAKHXBJOMPD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CC2=CC=CC=C2CC1C(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


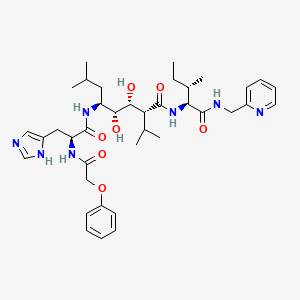
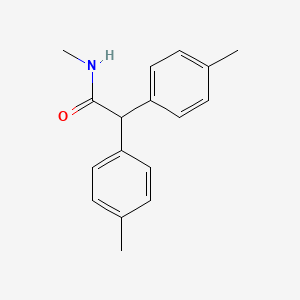
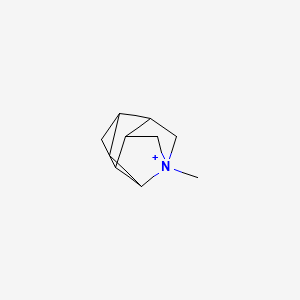
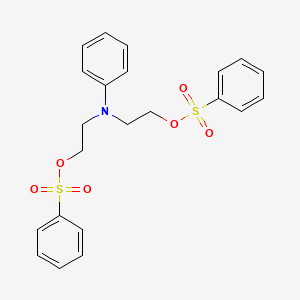
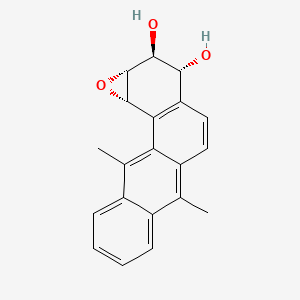
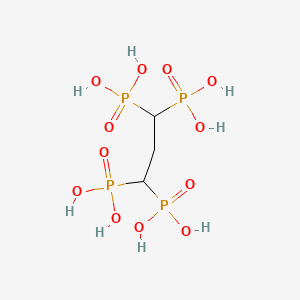
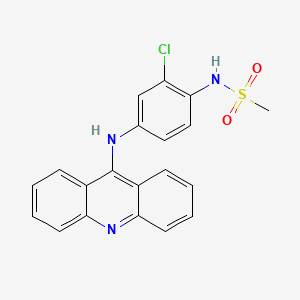
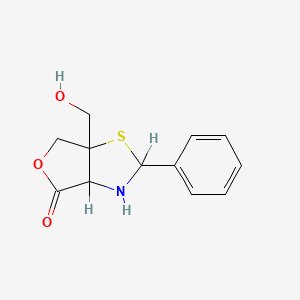
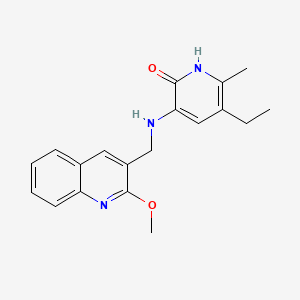
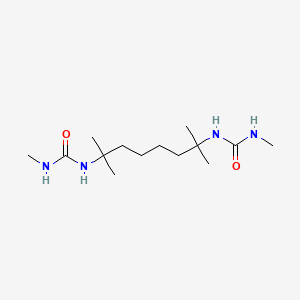
![(5S,6R,9S,17S,18R,21S)-5,9,17,21-tetramethyl-3,15-dioxapentacyclo[16.6.2.26,9.08,13.021,25]octacosa-1(25),8(13),10,22-tetraene-4,12,16,24-tetrone](/img/structure/B12799140.png)
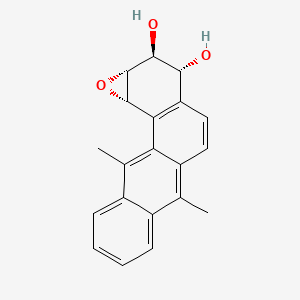

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile dihydrochloride](/img/structure/B12799162.png)
